molecular formula C14H18N6O B6470528 4-methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640961-77-7

4-methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6470528
CAS No.: 2640961-77-7
M. Wt: 286.33 g/mol
InChI Key: HCHOSVAYNYMONN-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidine ring substituted with a methoxy group and a piperazine ring linked to a 6-methylpyrazin-2-yl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with a methoxy group donor under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.

Biology: In biological research, 4-methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, and antitumor activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for conditions like cancer, infections, and inflammatory diseases. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new treatments.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials for advanced technologies.

Mechanism of Action

The mechanism by which 4-methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Imatinib: A pyrimidine-based drug used in the treatment of leukemia.

  • Dasatinib: Another leukemia treatment with a similar pyrimidine structure.

  • Nilotinib: A tyrosine kinase inhibitor used in cancer therapy.

Uniqueness: 4-Methoxy-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to interact with molecular targets in ways that are different from other similar compounds, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-9-15-10-12(17-11)19-5-7-20(8-6-19)14-16-4-3-13(18-14)21-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHOSVAYNYMONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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